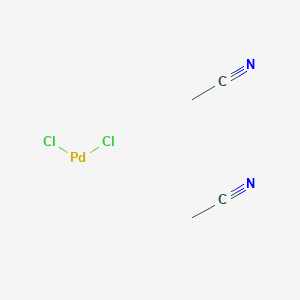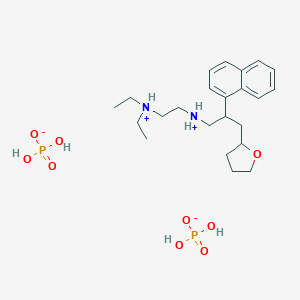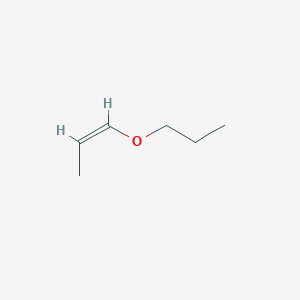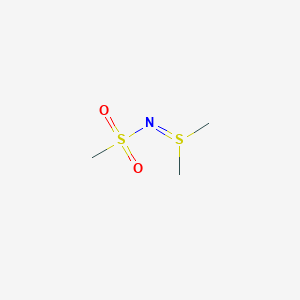
3-(4-Chlorophenyl)-2H-1-benzopyran-2-one
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, also known as coumarin, is a naturally occurring compound found in several plants such as tonka beans, cinnamon, and sweet clover. It has been used for centuries as a flavoring agent in food and beverages, as well as in perfumes and cosmetics. Coumarin has also been extensively studied for its potential therapeutic properties, particularly in the field of cancer research.
Applications De Recherche Scientifique
Crystallographic Studies and Molecular Structure Analysis
Structural Insights and Synthesis : Research on 3-benzylchroman-4-ones, a class related to 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, includes studies on their synthesis, crystallographic analysis, and molecular structure. These compounds have demonstrated potential in various therapeutic areas, including anticancer activity (Salam et al., 2021).
Crystal Structure and Antimicrobial Activity : The crystal structure of similar compounds has been elucidated, highlighting their potential in antimicrobial applications. These studies include analysis of molecular structure through X-ray diffraction and evaluation of antimicrobial efficacy (Okasha et al., 2022).
Biological Activities and Potential Therapeutic Applications
Anticancer Properties : Research has focused on the anticancer properties of 4H-1-benzopyran-4-one derivatives. These compounds have shown significant tumor specificity and potential as anticancer agents, opening avenues for new drug designs (Shi et al., 2018).
Neuroprotective Agent for Ischemia-Reperfusion Damage : A derivative of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, KR-31543, has been studied as a neuroprotective agent for ischemia-reperfusion damage, with a focus on its in vitro and in vivo metabolism in rats (Kim et al., 2002).
Spectroscopic and Quantum Chemical Analysis
- Vibrational Study and Molecular Docking : Spectroscopic and quantum chemical studies have been conducted on derivatives of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, providing insights into their molecular structure, vibrational properties, and antimicrobial activity. These studies include molecular docking simulations for understanding interaction mechanisms (Sivakumar et al., 2021).
Green Synthesis and Catalysis
- Green Synthesis Using Nanoparticles : There has been research on the use of metal oxide nanoparticles as catalysts for the green synthesis of heterocyclic compounds like 1-benzopyrano[b]1-benzopyran-6-ones, highlighting the potential of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one in environmentally friendly chemical processes (Abdolmohammadi, 2018).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLKZRNTGQYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146628 | |
| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
CAS RN |
10465-91-5 | |
| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLOROPHENYL)-2H-1-BENZOPYRAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6751Q41AOC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)




![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)



